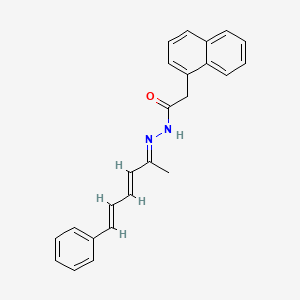
5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine
Übersicht
Beschreibung
5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine, also known as DMNQ, is a quinone derivative that has been widely studied for its potential applications in scientific research. DMNQ has been found to possess a wide range of biological activities, including antioxidant, pro-oxidant, and anti-cancer properties. In
Wirkmechanismus
5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine exerts its biological effects through the generation of reactive oxygen species (ROS) in cells. It has been found to induce oxidative stress and activate various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the p53 pathway. 5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has also been found to interact with cellular proteins, such as thioredoxin reductase and NADPH oxidase, which play important roles in cellular redox homeostasis.
Biochemical and Physiological Effects:
5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has been found to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and sensitize cancer cells to chemotherapy. 5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has also been found to protect against oxidative stress-induced cell death in neuronal cells and cardiomyocytes. Additionally, 5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has been found to modulate the expression of various genes involved in cellular metabolism, inflammation, and stress response.
Vorteile Und Einschränkungen Für Laborexperimente
5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, with a wide range of biological activities and mechanisms of action. However, 5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine also has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its pro-oxidant properties can induce oxidative stress in cells, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine. One potential direction is the development of 5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine-based therapies for the treatment of oxidative stress-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another potential direction is the study of the mechanisms of 5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine-induced oxidative stress and cell death, which may provide insights into the pathogenesis of these diseases. Additionally, the development of novel 5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine derivatives with improved pharmacological properties may lead to the discovery of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has been extensively studied for its potential applications in scientific research. It has been found to possess antioxidant properties, which make it a potential therapeutic agent for the treatment of oxidative stress-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. 5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has also been found to possess pro-oxidant properties, which can be used to induce oxidative stress in cells and study the mechanisms of oxidative stress-induced cell death.
Eigenschaften
IUPAC Name |
5,8-dimethoxy-4-methyl-N-(naphthalen-1-ylmethyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-15-13-21(25-23-20(27-3)12-11-19(26-2)22(15)23)24-14-17-9-6-8-16-7-4-5-10-18(16)17/h4-13H,14H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNIJQLZZFKRPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![isobutyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate](/img/structure/B3860561.png)
![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-bromobenzoate](/img/structure/B3860569.png)
![(2-methyl-4-nitrophenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B3860583.png)


acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3860609.png)

![N'-[2-(allyloxy)-5-bromobenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B3860628.png)
![4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3860634.png)

![2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B3860640.png)

![5-amino-3-{1-cyano-2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3860650.png)
